3-bromo-2,3-dihydrophenanthren-4(1H)-one
Description
3-Bromo-2,3-dihydrophenanthren-4(1H)-one (molecular formula C₁₄H₁₁BrO) is a brominated polycyclic aromatic compound with a fused phenanthrene core modified by a ketone group at position 4 and a bromine atom at position 3 . This structure confers unique reactivity and biological activity, positioning it as a key intermediate in pharmaceutical and materials science research. The compound’s synthesis typically involves bromination of phenanthrene derivatives under controlled conditions (e.g., solvent choice, temperature) to optimize yield and purity . Analytical characterization relies on Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography (using programs like SHELXL ).
The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitutions or cross-coupling reactions, while the ketone group facilitates redox transformations .
Properties
CAS No. |
84495-60-3 |
|---|---|
Molecular Formula |
C14H11BrO |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
3-bromo-2,3-dihydro-1H-phenanthren-4-one |
InChI |
InChI=1S/C14H11BrO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,12H,7-8H2 |
InChI Key |
HYZHDJZPJGLJON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3C=C2)C(=O)C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Brominated Phenanthrenones and Their Properties
Key Differences :
- The bromine atom in 3-bromo-2,3-dihydrophenanthren-4(1H)-one significantly increases electrophilicity compared to the non-brominated parent compound (CAS 778-48-3) .
- Chiral analogs like (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol exhibit stereospecific interactions with biomolecules, a feature absent in the planar, non-chiral target compound .
Functional Group Variations: Hydroxylated Derivatives
Table 2: Comparison with Hydroxylated Phenanthrenones
| Compound Name | Functional Groups | Biological Activity | Reactivity Profile |
|---|---|---|---|
| 3-Bromo-2,3-dihydrophenanthren-4(1H)-one | Bromine (C3), ketone (C4) | Antiviral (SARS-CoV-2) | Electrophilic substitutions, redox reactions |
| 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one | Hydroxyl (C3), ketone (C4) | Antioxidant, cholinesterase inhibition | Oxidation to ketones, nucleophilic additions |
| (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one | Hydroxyl (C3, R-configuration) | Enzyme inhibition (e.g., AChE) | Stereospecific interactions in drug design |
Key Insights :
- Hydroxyl groups (e.g., in 3-hydroxy derivatives) enhance hydrogen-bonding capacity, improving interactions with enzymes like acetylcholinesterase (AChE), whereas bromine prioritizes halogen bonding and electrophilic reactivity .
Extended Ring Systems: Dihydrobenzo(C)phenanthrenones
Table 3: Comparison with Larger Polycyclic Analogs
Key Contrasts :
- Benzo(C)phenanthrenones exhibit extended conjugation, altering UV-vis absorption and fluorescence properties compared to the simpler phenanthrenone core .
- The dimethylamino group in solvatochromic analogs introduces charge-transfer states absent in the brominated target compound .
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